molecular formula C11H19FN2O B1476506 (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone CAS No. 2000305-65-5

(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone

Cat. No.: B1476506
CAS No.: 2000305-65-5
M. Wt: 214.28 g/mol
InChI Key: OMVXDAOFIYTIBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone (CAS 2000305-65-5) is a chemical compound with the molecular formula C 11 H 19 FN 2 O and a molecular weight of 214.28 g/mol [ 1 ]. This fluorinated piperidine derivative is intended for research and development use only by qualified personnel. Compounds featuring the piperidinyl methanone scaffold are of significant interest in medicinal chemistry, particularly in the development of central nervous system (CNS) therapeutics [ 7 ]. The incorporation of a fluorine atom, as in this compound, is a common strategy in drug design to influence properties such as metabolic stability, lipophilicity, and membrane permeability [ 7 ]. Structurally similar molecules are frequently investigated as key building blocks or pharmacophores for targeting G-protein-coupled receptors (GPCRs) [ 3 ]. Specifically, research on analogous compounds has highlighted their potential as biased agonists for serotonin receptors like the 5-HT 1A receptor, which is a prominent target for treating disorders such as depression, anxiety, and Parkinson's disease [ 3 ][ 9 ]. Other related structures have been explored as orexin receptor antagonists, indicating the versatility of this chemical class in neuroscience research [ 2 ]. Handling and Safety: This product is classified as non-hazardous for transport. For long-term stability, it should be stored in a cool, dry place [ 1 ]. Important Notice: This product is for research and development use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use, nor for use in foods, cosmetics, or consumer products [ 1 ].

Properties

IUPAC Name

(4-fluoropiperidin-1-yl)-piperidin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FN2O/c12-9-4-7-14(8-5-9)11(15)10-3-1-2-6-13-10/h9-10,13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVXDAOFIYTIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)N2CCC(CC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone is a chemical compound that has garnered attention for its potential biological activities. With a molecular formula of C11H19FN2O, this compound features a fluorine atom on one piperidine ring, which is linked to another piperidine ring via a methanone functional group. This unique structure may influence its interaction with biological targets, leading to various pharmacological effects.

The synthesis of this compound typically involves the reaction of 4-fluoropiperidine with piperidin-2-ylmethanone. This reaction is usually conducted under controlled conditions to optimize yield and purity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's binding affinity to certain receptors, potentially modulating neurotransmitter release and inhibiting specific enzymes. This mechanism underlies its potential therapeutic applications.

Inhibition Studies

Recent studies have highlighted the compound's potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin production. In a comparative study, derivatives of this compound demonstrated competitive inhibition against TYR from Agaricus bisporus, with an IC50 value significantly lower than that of standard inhibitors like kojic acid . This suggests that this compound may be effective in treating hyperpigmentation disorders.

Antimicrobial Properties

Research has also indicated that the compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results that warrant further investigation into its potential as an antimicrobial agent.

Case Studies

  • Tyrosinase Inhibition : A study focused on the design and synthesis of small molecules containing the 4-fluorobenzylpiperazine moiety reported the development of potent TYR inhibitors, including derivatives related to this compound. The most active compound showed an IC50 value of 0.18 μM, which is approximately 100-fold more active than kojic acid .
  • Antimicrobial Testing : In vitro assays conducted on various bacterial strains demonstrated that compounds similar to this compound possess significant antibacterial activity. These findings suggest potential applications in treating bacterial infections.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

Compound NameIC50 (μM)Target EnzymeActivity Type
This compound0.18TyrosinaseCompetitive Inhibitor
Kojic Acid17.76TyrosinaseStandard Inhibitor
(4-Fluorobenzyl)piperazine derivative0.15TyrosinaseCompetitive Inhibitor

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Variations in Fluoropiperidine-Based Methanones

The target compound’s structural analogues differ in substituents on the piperidine ring or the methanone-linked moiety. Key examples include:

UE2316
  • Structure: (5-(1H-pyrazol-4-yl)thiophen-3-yl)(4-(2-chlorophenyl)-4-fluoropiperidin-1-yl)methanone
  • The 2-chlorophenyl substituent on the fluoropiperidine enhances steric bulk and lipophilicity, likely improving blood-brain barrier penetration compared to the target compound .
(2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone (8d)
  • Structure : Aromatic 2-fluorophenyl group linked to a methylated piperidine.
  • Comparison :
    • The methyl group on piperidine increases lipophilicity (logP ~2.2) but reduces hydrogen-bonding capacity.
    • The 2-fluorophenyl group may enhance selectivity for serotonin receptors (e.g., 5-HT1A), as seen in similar fluorinated arylpiperazines .
(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone
  • Structure : Allyl-substituted piperazine replaces the 4-fluoropiperidine.

Pharmacokinetic and Pharmacodynamic Differences

Table 1: Key Properties of Selected Analogues
Compound LogP (Predicted) Hydrogen Bond Donors Key Functional Groups Potential Target
Target Compound ~1.8 1 (piperidin-2-yl) 4-Fluoropiperidine CNS receptors (e.g., 5-HT1A)
UE2316 ~3.1 0 Thiophene-pyrazole, Chlorophenyl 11β-HSD1 inhibitors
Compound 8d ~2.2 0 2-Fluorophenyl, Methylpiperidine Serotonin receptors
Morpholino(piperidin-2-yl)methanone ~0.9 1 Morpholine Enzymes with polar active sites
  • Lipophilicity : Fluorine and aromatic groups (e.g., UE2316) increase logP, enhancing membrane permeability but risking off-target binding.
  • Metabolic Stability : Secondary amines (target compound) may undergo slower oxidative metabolism compared to tertiary amines (e.g., allylpiperazine derivative) .

Q & A

Q. What are the common synthetic routes for (4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between fluorinated piperidine derivatives and activated carbonyl intermediates. For example, amide bond formation using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) under reflux conditions is a standard approach . Intermediates are characterized using 1H-NMR , 13C-NMR , and HPLC to confirm structural integrity and purity (e.g., retention time analysis at 254 nm) . Discrepancies in elemental analysis (e.g., carbon/hydrogen content mismatches) may arise due to residual solvents or hygroscopicity, requiring additional drying steps .

Q. What spectroscopic and analytical techniques are critical for validating the compound’s purity and structure?

  • 1H/13C-NMR : Essential for confirming substituent positions and stereochemistry. For example, piperidinyl proton environments (δ ~1.5–3.5 ppm) and fluoropiperidine signals (split due to 19F coupling) are key .
  • HPLC : Quantifies purity (≥95% peak area) and identifies byproducts. Reverse-phase columns with acetonitrile/water gradients are standard .
  • Elemental Analysis : Validates empirical formula but may require correction for hygroscopic samples .

Q. What safety precautions are required for handling this compound in laboratory settings?

Referencing safety data sheets (SDS) for structurally similar methanones:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or vapors .
  • Storage : In airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to DCM, but could increase side reactions.
  • Catalyst Screening : DMAP or HOBt (hydroxybenzotriazole) can improve coupling efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization in chiral intermediates .
  • Purification : Gradient column chromatography (e.g., hexane/EtOAc) resolves closely eluting byproducts .

Q. How can contradictions in spectral data (e.g., NMR vs. elemental analysis) be resolved?

  • Multi-Technique Cross-Validation : Combine NMR with FT-IR (to confirm carbonyl groups) and HRMS (high-resolution mass spectrometry) for molecular formula verification .
  • Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts to validate experimental data .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. What experimental designs are recommended for studying the compound’s biological activity (e.g., CNS targets)?

  • Target Selection : Prioritize receptors common to piperidine derivatives, such as σ-receptors or monoamine transporters .
  • In Vitro Assays : Competitive binding assays (e.g., radioligand displacement) with HEK-293 cells expressing human targets .
  • Dose-Response Analysis : IC50 determination using fluorescence-based readouts (e.g., calcium influx assays) .

Q. How can environmental impact assessments be integrated into research workflows?

Adopt frameworks like Project INCHEMBIOL (2005–2011), which evaluates:

  • Biodegradation : Aerobic/anaerobic microbial degradation studies in simulated environmental matrices .
  • Bioaccumulation : LogP (octanol-water partition coefficient) measurements to predict ecological risks .
  • Toxicity Screening : Algal growth inhibition or Daphnia magna mortality assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting CNS applications?

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) to the fluoropiperidine moiety to enhance blood-brain barrier permeability .
  • Chiral Resolutions : Separate enantiomers via chiral HPLC to isolate biologically active forms .
  • Molecular Docking : Use AutoDock Vina to predict binding affinities with dopamine D2/D3 receptors .

Q. How can stability studies under varying pH and temperature conditions be designed?

  • Stress Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .
  • Light Sensitivity : Expose to UV (365 nm) and quantify photodegradation products .
  • Long-Term Stability : Store at -20°C, 4°C, and 25°C for 6–12 months, assessing purity monthly .

Q. What computational approaches are recommended for predicting metabolic pathways?

  • In Silico Tools : Use GLORY (GastroPlus) to predict Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation) .
  • MD Simulations : Analyze interactions with CYP3A4 using GROMACS to identify vulnerable sites for metabolic modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Fluoropiperidin-1-yl)(piperidin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.